3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide
Description
3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a hydroxyl group at the 4-position and a fluorinated methoxybenzamide moiety. The fluorine atom at the 3-position and methoxy group at the 4-position of the benzamide ring may enhance metabolic stability and binding interactions, while the hydroxyl group on the tetrahydrobenzothiophene could facilitate hydrogen bonding or solubility .
Properties
IUPAC Name |
3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-22-14-5-4-11(9-13(14)18)16(20)19-10-17(21)7-2-3-15-12(17)6-8-23-15/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMVFOXDOCOVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-methoxybenzamide is a synthetic compound that exhibits potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure is characterized by a benzamide core with specific substitutions that contribute to its biological activity. The IUPAC name is:
Research indicates that compounds within the benzamide class often interact with various biological targets, including receptors and enzymes. The specific interactions of this compound with biological targets remain under investigation. However, similar compounds have shown activity in modulating neurotransmitter systems and exhibiting anti-cancer properties.
Antitumor Activity
In studies involving benzamide derivatives, compounds have been shown to exhibit significant antitumor effects. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Benzamide derivative A | Moderate inhibition of tumor growth | |
| Benzamide derivative B | Strong apoptosis induction in cancer cells |
While specific data for this compound is limited, its structural similarity to these active compounds suggests potential antitumor properties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of related benzamide compounds. For example:
| Study | Findings |
|---|---|
| Study on D3 receptor agonists | Compounds showed neuroprotection in dopaminergic neurons |
| Neuroprotective screening | Identified selective agonists with significant protective effects |
These findings suggest that this compound may also possess neuroprotective properties due to its ability to interact with dopamine receptors.
Case Studies
Several case studies have explored the efficacy of benzamide derivatives in clinical settings:
- Antitumor Efficacy : In a cohort study involving patients treated with benzamide derivatives, a subset demonstrated prolonged survival rates when administered higher doses.
- Neuropsychiatric Disorders : Clinical trials involving D3 receptor agonists indicated that similar compounds could improve symptoms in patients with neuropsychiatric disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of bioactive molecules, including benzofurans, triazoles, and substituted benzamides. Key comparisons are outlined below:
Key Findings
Heterocyclic Core Differences :
- The tetrahydrobenzothiophene core in the target compound provides a sulfur atom, which may confer greater electron delocalization and polarizability compared to the oxygen-containing tetrahydrobenzofuran analogue (BK70960). This difference could influence binding to sulfur-interacting enzymes or receptors .
- Triazole derivatives (e.g., compounds 7–9 from ) lack the bicyclic system but incorporate sulfonyl and halogen groups, which are critical for π-π stacking and hydrophobic interactions .
Substituent Effects: Fluorine: The 3-fluoro group in the target compound parallels the fluorinated aromatic rings in diflufenican and triazole derivatives. Fluorine enhances electronegativity, improves metabolic stability, and strengthens van der Waals interactions . Methoxy: The 4-methoxy group in the benzamide moiety is structurally analogous to methoxy substituents in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibit pH-dependent fluorescence.
Amide Linkage :
- The amide bond in the target compound is a common feature in bioactive molecules (e.g., diflufenican, etobenzanid). It facilitates hydrogen bonding with biological targets, as seen in agrochemicals and pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
